![molecular formula C22H25FN6O2 B2758013 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019102-39-6](/img/structure/B2758013.png)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound is part of a broader family of synthetic molecules with diverse applications in scientific research. Specifically, derivatives of this compound have been synthesized for various studies, including those focusing on cytotoxic activities, neurological disease treatments, and antimicrobial properties. For instance, derivatives like 8-benzyltetrahydropyrazino[2,1-f]purinediones have been explored for their multitarget drug potential in treating neurodegenerative diseases due to their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors. This dual-targeting mechanism suggests potential for symptomatic relief and disease-modifying effects in conditions such as Parkinson's disease (Brunschweiger et al., 2014).
Metal Complexes and Nucleobase Studies
Research into metal complexes of pyrazolylpurine derivatives has provided insights into their use as artificial nucleobases. These studies have demonstrated the potential of such compounds in creating metal-mediated base pairs, an area of interest for the development of novel biotechnological applications and the study of genetic material (Sinha et al., 2015).
Anticancer and Antimicrobial Activities
Compounds related to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and tested for their potential anticancer and antimicrobial activities. These studies aim to identify new therapeutic agents capable of inhibiting the growth of cancer cells and microbial pathogens. For example, novel chalcone derivatives synthesized from related purine compounds have shown antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)10-14(3)25-29)27(18)12-16-6-8-17(23)9-7-16/h6-10,13H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYYRIVTDPQPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
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